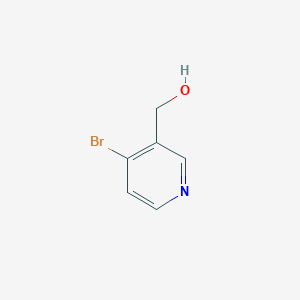

(4-Bromopyridin-3-yl)methanol

Vue d'ensemble

Description

“(4-Bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It is used as an active pharmaceutical ingredient and a pharmaceutical adjuvant .

Molecular Structure Analysis

The molecular structure of “(4-Bromopyridin-3-yl)methanol” can be represented by the InChI code: 1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 . This indicates that the molecule consists of a bromopyridinyl group attached to a methanol group.Physical And Chemical Properties Analysis

“(4-Bromopyridin-3-yl)methanol” appears as a white to pale reddish yellow to orange to brown solid or liquid . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the search results.Applications De Recherche Scientifique

1. Synthesis and Structural Analysis:

- (4-Bromopyridin-3-yl)methanol is used in the synthesis of complex compounds. For example, it plays a role in the synthesis of polymorphic and isomeric nickel(II)thiocyanate coordination compounds, which have interesting properties and potential applications in materials science (Krebs, Ceglarska, & Näther, 2021).

2. Catalysis and Organic Transformations:

- This compound is involved in the environmentally benign synthesis of benzylpiperidines. Its role in temperature-programmed deoxygenation and heteroaromatic ring saturation is crucial in these syntheses (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).

3. Formation of Metal Complexes:

- It is used in the preparation of various metal complexes, which have implications in coordination chemistry and potential applications in catalysis (Isobe, Nakamura, Miwa, & Kawaguchi, 1987).

4. Asymmetric Synthesis:

- (4-Bromopyridin-3-yl)methanol is utilized in the asymmetric synthesis of certain compounds, demonstrating its importance in creating molecules with specific chiral properties (Durán-Galván & Connell, 2010).

5. Mimicking Metal Binding Sites:

- Research has shown its use in preparing compounds that mimic the metal binding site of enzymes like carbonic anhydrase. This has implications for understanding and potentially manipulating enzyme activity (Hannon, Mayers, & Taylor, 1998).

6. Supramolecular Chemistry:

- It's also involved in the formation of supramolecular architectures in certain copper(II) complexes. This area of research is significant for developing new materials and understanding molecular interactions (Suksangpanya et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

(4-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZMBVCLSZAYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331088 | |

| Record name | (4-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromopyridin-3-yl)methanol | |

CAS RN |

197007-87-7 | |

| Record name | (4-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)